7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
CAS No.: 478253-49-5
Cat. No.: VC16154317
Molecular Formula: C19H21ClN6O3
Molecular Weight: 416.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478253-49-5 |
|---|---|
| Molecular Formula | C19H21ClN6O3 |
| Molecular Weight | 416.9 g/mol |
| IUPAC Name | 7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C19H21ClN6O3/c1-11(20)9-10-26-15-16(24(3)19(29)25(4)17(15)28)21-18(26)23-22-12(2)13-7-5-6-8-14(13)27/h5-9,27H,10H2,1-4H3,(H,21,23)/b11-9+,22-12+ |
| Standard InChI Key | DZFSZAYGQPYWKK-XRWVUWAWSA-N |
| Isomeric SMILES | C/C(=C\CN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C)/Cl |
| Canonical SMILES | CC(=CCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C)Cl |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including alkylation, condensation, and possibly substitution reactions. For example, the introduction of the 3-chlorobut-2-enyl group might involve an alkylation reaction, while the formation of the hydrazinyl derivative could involve condensation with hydrazine or its derivatives.
Potential Applications and Research Findings
While specific research findings on this compound are not available, purine derivatives are often studied for their potential biological activities, including antimicrobial, anticancer, and antiviral properties. The presence of a hydrazinyl group and a chlorobutenyl group could influence its reactivity and biological activity.
Safety and Handling
Given the lack of specific information, general precautions for handling organic compounds should be applied. This includes wearing protective gear and working in a well-ventilated area. The compound's potential toxicity or environmental impact would need to be assessed through dedicated studies.
Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | Not Available | - |
| Molecular Weight | Not Available | - |
| Chemical Structure | Purine backbone with modifications | - |
| Synthesis Method | Multi-step organic synthesis | - |
| Potential Applications | Biological activity studies | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume